Nonanoic acid-d2
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Overview
Description
Nonanoic acid-d2, also known as pelargonic acid-d2, is a deuterium-labeled version of nonanoic acid. Nonanoic acid is a naturally occurring saturated fatty acid with nine carbon atoms. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid-d2 can be synthesized through the oxidation of nonanal-d2, which is derived from the hydroformylation of 1-octene-d2. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves the ozonolysis of oleic acid-d2, followed by reduction and purification steps. This method is efficient for producing large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Converts this compound to azelaic acid-d2 using strong oxidizing agents.
Reduction: Reduces this compound to nonanol-d2 using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of the carboxyl group with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Azelaic acid-d2: Formed through oxidation.
Nonanol-d2: Formed through reduction.
Nonanoyl chloride-d2: Formed through substitution.
Scientific Research Applications
Nonanoic acid-d2 is widely used in scientific research due to its unique properties:
Mechanism of Action
Nonanoic acid-d2 exerts its effects by interacting with lipid bilayers and disrupting cell membranes. This interaction leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. The molecular targets include lipid bilayers and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid-d2: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid-d2: A ten-carbon fatty acid with similar properties but longer chain length.
Uniqueness
Nonanoic acid-d2 is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in disrupting lipid bilayers and useful in various industrial applications .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,2-dideuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i8D2 |
InChI Key |
FBUKVWPVBMHYJY-MGVXTIMCSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)O |
Origin of Product |
United States |
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